N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H14ClF3N4O2 and its molecular weight is 446.81. The purity is usually 95%.
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Scientific Research Applications
1. Antiviral Drug Discovery
This compound has potential applications in antiviral drug discovery. It is structurally related to various compounds studied for their antiviral properties, particularly in the context of hemorrhagic fever virus infections and HIV prevention. Such compounds often exhibit unique mechanisms of action, which can be beneficial in developing new antiviral therapies (De Clercq, 2009).
2. Alpha(1)-Adrenoceptor Antagonists
Compounds with structural similarities to N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide have been studied for their alpha(1)-adrenoceptor blocking properties. This is relevant for the treatment of conditions like hypertension and may offer novel approaches to cardiovascular drug development (Betti et al., 2002).
3. Central Nervous System Activities
Research on similar imidazo[1,2-b]pyridazines and related compounds has explored their activity on the central nervous system, particularly in relation to their potential as anti-anxiety or sedative drugs. These studies often focus on how these compounds interact with brain receptors, offering insights into new therapeutic options for CNS disorders (Barlin et al., 1992).
4. H+/K+-ATPase Inhibitors
Benzimidazole derivatives, which are structurally related to the compound , have been extensively studied as H+/K+-ATPase inhibitors. These inhibitors are significant in the treatment of acid-related gastric disorders, offering a potential area of application for this compound (Kohl et al., 1992).
5. Anticancer Properties
Compounds with structural similarities have been evaluated for their anticancer activities. These studies look at the ability of such compounds to inhibit tumor growth and their potential as chemotherapeutic agents. The unique structural features of these compounds can be critical in determining their efficacy and specificity in targeting cancer cells (Ghani & Mansour, 2011).
6. Anti-Influenza Virus Activity
Some benzamide-based compounds have shown remarkable activity against influenza viruses, including H5N1. This suggests a potential application for this compound in antiviral research, particularly for developing treatments against avian influenza (Hebishy et al., 2020).
7. Corrosion Inhibition
Benzimidazole derivatives have been used as corrosion inhibitors, particularly for metals like iron in acidic environments. This suggests potential industrial applications for this compound in protecting metals from corrosion (Khaled, 2003).
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c1-31-19-9-8-18-26-17(11-29(18)28-19)12-6-7-15(22)16(10-12)27-20(30)13-4-2-3-5-14(13)21(23,24)25/h2-11H,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQLTUEKWTSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.